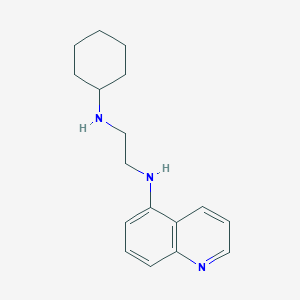
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a chemical compound that features a cyclohexyl group and a quinoline moiety connected via an ethane-1,2-diamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with quinoline derivatives under controlled conditions. One common method involves the use of quinoline-5-carbaldehyde, which reacts with cyclohexylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of N1-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethane-1,2-diamine linker provides flexibility, allowing the compound to adopt conformations that optimize binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-Cyclohexyl-N~2~-(quinolin-2-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-8-yl)ethane-1,2-diamine
- N~1~-Cyclohexyl-N~2~-(quinolin-3-yl)ethane-1,2-diamine
Uniqueness
N~1~-Cyclohexyl-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the quinoline moiety at the 5-position, which can influence its binding properties and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest for further study.
Eigenschaften
CAS-Nummer |
627519-57-7 |
|---|---|
Molekularformel |
C17H23N3 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-cyclohexyl-N'-quinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H23N3/c1-2-6-14(7-3-1)18-12-13-20-17-10-4-9-16-15(17)8-5-11-19-16/h4-5,8-11,14,18,20H,1-3,6-7,12-13H2 |
InChI-Schlüssel |
DMICMWVUIUVWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCCNC2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


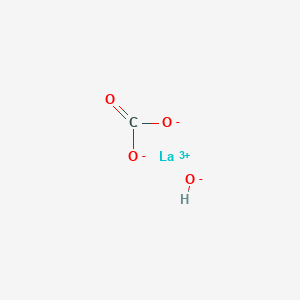
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


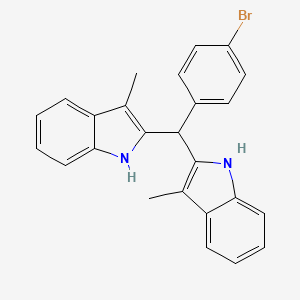
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
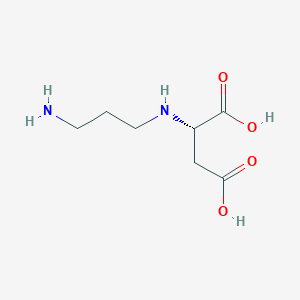

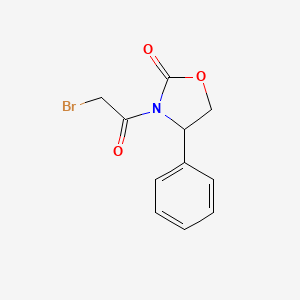
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
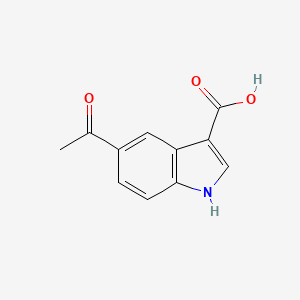
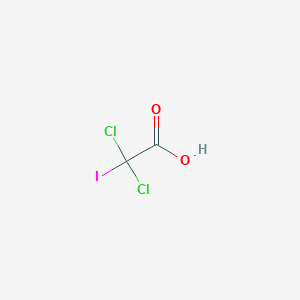
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)

